[1,1'-biphenyl]-4-yl(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
Propriétés
IUPAC Name |
[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N7O2/c1-37-24-9-5-8-23(18-24)35-27-25(31-32-35)26(29-19-30-27)33-14-16-34(17-15-33)28(36)22-12-10-21(11-13-22)20-6-3-2-4-7-20/h2-13,18-19H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPBCVJCJPXLQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)C6=CC=CC=C6)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound [1,1'-biphenyl]-4-yl(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including its mechanisms of action, therapeutic potential, and any relevant case studies.
Chemical Structure and Properties
The compound consists of a biphenyl moiety linked to a piperazine ring through a methanone functional group and a triazolopyrimidine structure. Its molecular formula is , and it has a molecular weight of 440.53 g/mol.
Research indicates that compounds similar to [1,1'-biphenyl]-4-yl(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone often exhibit activity through multiple mechanisms:
- Antioxidant Activity : Studies have shown that triazolo-pyrimidine derivatives can possess antioxidant properties that help in mitigating oxidative stress in various biological systems .
- Neuroprotective Effects : Similar compounds have been evaluated for their neuroprotective effects in models of neurodegenerative diseases such as Parkinson's disease. They demonstrated significant activity against haloperidol-induced catalepsy and oxidative stress in animal models .
- Antimicrobial Properties : The presence of the triazole ring is often associated with antimicrobial activity against various pathogens. While specific data on the compound's activity against ESKAPE pathogens remains limited, analogs have shown promise in this area .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary computational studies suggest that it adheres to Lipinski's rule of five, indicating favorable pharmacokinetic properties for oral bioavailability . However, detailed toxicological assessments remain necessary to evaluate safety profiles.
Case Studies
Several studies have explored the biological activities of structurally related compounds:
- Neuroprotective Study : A study involving a series of triazolo-pyrimidine derivatives demonstrated significant neuroprotective effects in rodent models. The most active compound showed reduced catalepsy duration compared to controls .
- Antimicrobial Screening : In another study focusing on triazole derivatives, compounds were tested against various bacterial strains. Results indicated variable potency against Gram-positive and Gram-negative bacteria, suggesting a need for further optimization to enhance efficacy against specific pathogens .
Data Table: Summary of Biological Activities
Applications De Recherche Scientifique
Antioxidant Activity
Research indicates that triazolo-pyrimidine derivatives can exhibit antioxidant properties. These compounds help mitigate oxidative stress in various biological systems, which is critical in preventing cellular damage associated with aging and diseases such as cancer.
Neuroprotective Effects
Studies have demonstrated that related compounds possess neuroprotective effects in models of neurodegenerative diseases like Parkinson's disease. For instance, certain derivatives have shown significant activity against haloperidol-induced catalepsy and oxidative stress in animal models, suggesting potential for therapeutic use in neuroprotection.
Antimicrobial Properties
The presence of the triazole ring in this compound is often linked to antimicrobial activity against various pathogens. While specific data on this compound's efficacy against ESKAPE pathogens is limited, analogous compounds have shown promise in combating bacterial infections.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of [1,1'-biphenyl]-4-yl(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is essential for evaluating its therapeutic potential. Preliminary computational studies suggest it adheres to Lipinski's rule of five, indicating favorable oral bioavailability. However, comprehensive toxicological assessments are necessary to establish safety profiles before clinical applications.
Neuroprotective Study
A study involving a series of triazolo-pyrimidine derivatives highlighted significant neuroprotective effects in rodent models. The most active compound reduced catalepsy duration compared to controls, providing insights into its potential application in treating Parkinson's disease.
Antimicrobial Screening
In another investigation focusing on triazole derivatives against various bacterial strains, results showed variable potency against Gram-positive and Gram-negative bacteria. This variability suggests a need for further optimization to enhance efficacy against specific pathogens.
Data Table: Summary of Biological Activities
| Activity Type | Description | Relevant Studies |
|---|---|---|
| Antioxidant | Mitigates oxidative stress | Studies on triazolo-pyrimidine derivatives |
| Neuroprotective | Protects against neurodegeneration | Rodent model studies |
| Antimicrobial | Effective against certain bacteria | Screening of triazole derivatives |
Méthodes De Préparation
Cyclization of 5-Amino-1-(3-Methoxyphenyl)-1H-1,2,3-Triazole-4-Carboxamide
The triazolopyrimidine scaffold is constructed via cyclization of 5-amino-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (Intermediate A ) using ethyl formate under basic conditions.
Procedure :
- Intermediate A (1.0 equiv) is treated with sodium ethoxide (2.5 equiv) and ethyl formate (3.0 equiv) in anhydrous ethanol.
- The mixture is refluxed at 80°C for 3 hours, yielding 3-(3-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-ol (Intermediate B ) as a white precipitate (78% yield).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 80°C | |
| Yield | 78% | |
| Characterization | ¹H NMR (DMSO-d6): δ 8.52 (s, 1H, triazole), 7.89 (d, J=8.4 Hz, 2H, Ar-H) |
Functionalization of the Triazolopyrimidine Core
Chlorination at Position 7
Intermediate B undergoes chlorination using thionyl chloride (SOCl₂) in dimethylformamide (DMF):
- Intermediate B (1.0 equiv) is suspended in anhydrous chloroform with SOCl₂ (5.0 equiv) and catalytic DMF.
- The reaction proceeds at 60°C for 2 hours, affording 7-chloro-3-(3-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidine (Intermediate C ) in 85% yield.
Coupling the Biphenyl-Methanone Group
Friedel-Crafts Acylation
The biphenyl-methanone moiety is introduced via Friedel-Crafts acylation using [1,1'-biphenyl]-4-carbonyl chloride:
- Intermediate D (1.0 equiv) is dissolved in dichloromethane (DCM) with aluminum chloride (AlCl₃, 1.5 equiv).
- [1,1'-Biphenyl]-4-carbonyl chloride (1.2 equiv) is added dropwise at 0°C, and the reaction is stirred for 6 hours at room temperature.
- The crude product is purified via recrystallization from ethanol, yielding the title compound in 65% yield.
Critical Parameters :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | AlCl₃ | |
| Solvent | DCM | |
| Purity (HPLC) | ≥98% |
Alternative Synthetic Routes
Click Chemistry Approach
An alternative pathway employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring:
- 3-Azido-5-methoxybenzene (1.0 equiv) and 4-ethynylpiperazine-1-carbonitrile (1.2 equiv) are reacted with CuI (0.2 equiv) in THF/H₂O (4:1).
- The triazole intermediate is subsequently coupled with [1,1'-biphenyl]-4-carbonyl chloride via Steglich esterification.
Yield Comparison :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Cyclization | 78 | 98 |
| Click Chemistry | 65 | 95 |
Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
- HPLC : Retention time = 12.4 min (C18 column, acetonitrile/water gradient), purity ≥98%.
Challenges and Optimization Strategies
Q & A
Q. How can conflicting solubility data from different sources be reconciled?
Q. What statistical methods are appropriate for analyzing dose-dependent inhibition in enzyme assays?
- Methodological Answer : Fit data to a four-parameter logistic model (e.g., using GraphPad Prism) to calculate IC. Use bootstrap resampling to estimate confidence intervals and assess heteroscedasticity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
